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molecular formula C9H12ClN B093714 3-(4-Chlorophenyl)propan-1-amine CAS No. 18655-50-0

3-(4-Chlorophenyl)propan-1-amine

Cat. No. B093714
M. Wt: 169.65 g/mol
InChI Key: RVLNDSYSQLMPRC-UHFFFAOYSA-N
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Patent
US06437147B1

Procedure details

The potassium salt of phthalimide (4.4 g, 24 mmol) was dissolved in DMF (20 ml) and 1-chloro-4-(3-bromopropyl)benzene (4.67 g, 20 mmol) was added. The mixture was stirred at 80° C. for 16 hours. Water (50 ml) and DCM (50 ml) were added, the phases were separated and the aqueous phase extracted with DCM (2×50 ml). The combined organic phases were washed with sodium hydroxide (0.2 M, 50 ml), dried (magnesium sulphate), filtered and concentrated in vacuo. Ethanol (75 ml) and hydrazine hydrate (2 equiv.) were added and the mixture was heated to reflux for 2 hours. After cooling the mixture was filtrated and the filter cake washed with DCM (2×50 ml). The filtrate and washings were evaporated and dissolved in ethyl acetate (40 ml). Washing of the organic phase with sodium hydroxide (0.4 M, 2×25 ml) and water (2×25 ml) followed by drying (magnesium sulphate), filtration and evaporation gave 3-(4-chlorophenyl)propylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].C1(=O)[NH:6]C(=O)C2=CC=CC=C12.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22]Br)=[CH:16][CH:15]=1.O.NN>CN(C=O)C.C(O)C.C(Cl)Cl.O>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][NH2:6])=[CH:16][CH:15]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.67 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with DCM (2×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with sodium hydroxide (0.2 M, 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
the filter cake washed with DCM (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate and washings were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (40 ml)
WASH
Type
WASH
Details
Washing of the organic phase with sodium hydroxide (0.4 M, 2×25 ml) and water (2×25 ml)
CUSTOM
Type
CUSTOM
Details
by drying
FILTRATION
Type
FILTRATION
Details
(magnesium sulphate), filtration and evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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